molecular formula C9H4BrFN2O3 B6591852 6-Bromo-7-fluoro-3-nitroquinolin-4-ol CAS No. 1656989-76-2

6-Bromo-7-fluoro-3-nitroquinolin-4-ol

Cat. No.: B6591852
CAS No.: 1656989-76-2
M. Wt: 287.04 g/mol
InChI Key: DHMXHLHFCNCMMB-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-3-nitroquinolin-4-ol is a halogenated quinoline derivative with a molecular formula of C9H4BrFN2O3. This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to the quinoline ring structure, making it a versatile intermediate in organic synthesis and a potential candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-7-fluoro-3-nitroquinolin-4-ol typically involves multi-step reactions starting from quinoline or its derivatives. One common method is the nitration of 6-bromo-7-fluoroquinolin-4-ol, which involves treating the starting material with a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-fluoro-3-nitroquinolin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of aminoquinolines.

  • Substitution: The bromine and fluorine atoms can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Iron powder, hydrogen gas, or catalytic hydrogenation.

  • Substitution: Various nucleophiles and electrophiles under different reaction conditions.

Major Products Formed:

  • Nitroso Derivatives: Resulting from the oxidation of the nitro group.

  • Aminoquinolines: Resulting from the reduction of the nitro group.

  • Substituted Quinolines: Resulting from the substitution reactions involving bromine and fluorine atoms.

Scientific Research Applications

Chemistry: 6-Bromo-7-fluoro-3-nitroquinolin-4-ol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new chemical entities.

Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives can be explored for their biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research into the medicinal applications of this compound and its derivatives is ongoing. These compounds may serve as lead structures for the development of new therapeutic agents.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-bromo-7-fluoro-3-nitroquinolin-4-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 6-Bromoquinolin-4-ol: Lacks the fluorine and nitro groups.

  • 7-Fluoroquinolin-4-ol: Lacks the bromine and nitro groups.

  • 3-Nitroquinolin-4-ol: Lacks the bromine and fluorine groups.

Uniqueness: 6-Bromo-7-fluoro-3-nitroquinolin-4-ol is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This combination of halogens provides a distinct profile that can be exploited in various applications.

Biological Activity

Overview

6-Bromo-7-fluoro-3-nitroquinolin-4-ol is a halogenated quinoline derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound, identified by the CAS number 1656989-76-2, exhibits a molecular formula of C9H4BrFN2O3 and is characterized by the presence of bromine, fluorine, and nitro groups attached to the quinoline structure. Its unique chemical properties make it a candidate for various therapeutic applications, particularly in antimicrobial, antiviral, and anticancer research.

The compound's structure allows it to undergo various chemical reactions, enhancing its utility in organic synthesis. Key reactions include:

  • Oxidation : The nitro group can be oxidized to form nitroso derivatives.
  • Reduction : The nitro group can be reduced to an amine group, yielding aminoquinolines.
  • Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. These interactions can lead to various therapeutic effects depending on the context:

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains, potentially through mechanisms that disrupt bacterial cell walls or inhibit essential enzymatic processes.
  • Antiviral Properties : Research indicates that derivatives of this compound may inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles.
  • Anticancer Effects : Studies suggest that this compound can induce apoptosis in cancer cells, likely through the activation of specific signaling pathways or the generation of reactive oxygen species (ROS).

Table 1: Biological Activity Summary

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibits replication of certain viruses
AnticancerInduces apoptosis in cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Antiviral Research :
    • In vitro assays indicated that this compound could reduce viral load in infected cell cultures, suggesting a potential mechanism involving the inhibition of viral polymerases .
  • Cancer Cell Apoptosis :
    • Research published in Molecular Cancer Therapeutics highlighted that treatment with this compound led to a marked increase in apoptotic markers in human leukemia cell lines, pointing towards its potential as a chemotherapeutic agent .

Properties

IUPAC Name

6-bromo-7-fluoro-3-nitro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFN2O3/c10-5-1-4-7(2-6(5)11)12-3-8(9(4)14)13(15)16/h1-3H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMXHLHFCNCMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)NC=C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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